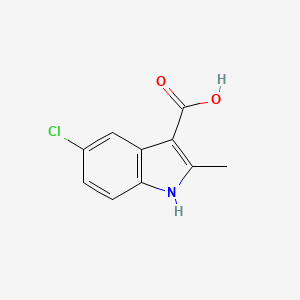
Acide 5-chloro-2-méthyl-1H-indole-3-carboxylique
Vue d'ensemble
Description
5-chloro-2-methyl-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indolecarboxamides and derivatives . It is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and is used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of 5-chloro-2-methyl-1H-indole-3-carboxylic acid involves a palladium-catalyzed intramolecular oxidative coupling . This process involves the conversion of a variety of enamines into the relevant indole . The synthesis process is optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis
The molecular structure of 5-chloro-2-methyl-1H-indole-3-carboxylic acid is C10H8ClNO2 with a molecular weight of 209.629 . The 1H NMR spectrum of the compound reveals the presence of a singlet signal δ 12.01 ppm of indole NH, a singlet signal at δ 4.34 ppm (2H) of CH2 N-group, and two triplets (each of 2H) at δ 3.66 and 2.79 ppm of NHC H2 C H2 group .Chemical Reactions Analysis
The chemical reactions involving 5-chloro-2-methyl-1H-indole-3-carboxylic acid are complex and involve several steps. For instance, the compound can be synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .Physical And Chemical Properties Analysis
The compound is light pink to beige or light brown fine . It has a molecular formula of C10H8ClNO2 and a molecular weight of 209.629 .Applications De Recherche Scientifique
Applications antivirales
Les dérivés de l'indole, y compris ceux similaires à l'acide 5-chloro-2-méthyl-1H-indole-3-carboxylique, ont été étudiés pour leurs propriétés antivirales. Ils ont montré une activité inhibitrice contre une gamme de virus, notamment le virus de la grippe A et le virus Coxsackie B4 . La flexibilité structurelle des dérivés de l'indole permet la synthèse de composés présentant une sélectivité et une puissance élevées contre des cibles virales spécifiques.
Applications anti-inflammatoires
Le noyau indole est une caractéristique commune de nombreux agents anti-inflammatoires. La modification des dérivés de l'indole peut conduire au développement de nouveaux médicaments qui peuvent aider à gérer les maladies liées à l'inflammation, offrant potentiellement des alternatives avec moins d'effets secondaires ou une efficacité accrue .
Applications anticancéreuses
Les dérivés de l'indole sont explorés pour leur potentiel dans le traitement du cancer. Ils peuvent interagir avec diverses voies cellulaires et peuvent inhiber la prolifération des cellules cancéreuses. La recherche sur des composés comme l'this compound pourrait conduire à de nouvelles thérapies pour différents types de cancer .
Applications antimicrobiennes
L'activité antimicrobienne des dérivés de l'indole en fait des candidats pour le développement de nouveaux antibiotiques. Avec la résistance aux antibiotiques en hausse, la synthèse de nouveaux composés à base d'indole est cruciale pour créer des traitements plus efficaces contre les souches résistantes de bactéries .
Applications antituberculeuses
La tuberculose reste un défi majeur pour la santé mondiale. Les dérivés de l'indole se sont montrés prometteurs dans le traitement de la tuberculose, certains composés présentant une activité significative contre Mycobacterium tuberculosis .
Applications antidiabétiques
Les dérivés de l'indole ont été étudiés pour leur utilisation potentielle dans la gestion du diabète. Ils peuvent affecter la sécrétion ou la sensibilité à l'insuline, offrant une nouvelle voie pour le traitement et la gestion du diabète .
Applications antimalariennes
Le paludisme est une maladie mortelle causée par des parasites qui sont transmis aux humains par la piqûre de moustiques infectés. Les dérivés de l'indole ont été étudiés pour leurs propriétés antimalariennes, ce qui pourrait conduire au développement de nouveaux médicaments préventifs ou de traitements contre cette maladie .
Applications neuroprotectrices
Les dérivés de l'indole peuvent également avoir des effets neuroprotecteurs, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives. En modulant diverses voies neurologiques, ces composés pourraient aider à protéger la santé et la fonction neuronales .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they likely affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Orientations Futures
The future directions for 5-chloro-2-methyl-1H-indole-3-carboxylic acid are promising. It has been found to have significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM . Moreover, it has been found to have higher anti-BRAF V600E activity than the reference erlotinib but is less potent than vemurafenib . These findings suggest that it could have potential applications in the development of anticancer drugs .
Analyse Biochimique
Biochemical Properties
5-chloro-2-methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes by forming hydrogen bonds with their active sites . This interaction can lead to the modulation of enzyme activity, affecting various metabolic pathways. Additionally, 5-chloro-2-methyl-1H-indole-3-carboxylic acid can bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-chloro-2-methyl-1H-indole-3-carboxylic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 5-chloro-2-methyl-1H-indole-3-carboxylic acid can affect the expression of genes involved in various cellular processes, thereby altering the overall cellular phenotype .
Molecular Mechanism
At the molecular level, 5-chloro-2-methyl-1H-indole-3-carboxylic acid exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 5-chloro-2-methyl-1H-indole-3-carboxylic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-chloro-2-methyl-1H-indole-3-carboxylic acid in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy. Long-term studies have also indicated that 5-chloro-2-methyl-1H-indole-3-carboxylic acid can have lasting effects on cellular function, even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of 5-chloro-2-methyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant side effects.
Propriétés
IUPAC Name |
5-chloro-2-methyl-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWNOZKZEGWJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651231 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889942-69-2 | |
| Record name | 5-Chloro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1460342.png)
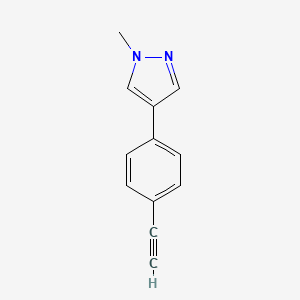
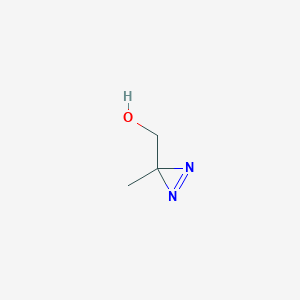
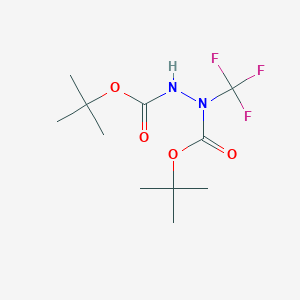
![Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-](/img/structure/B1460349.png)
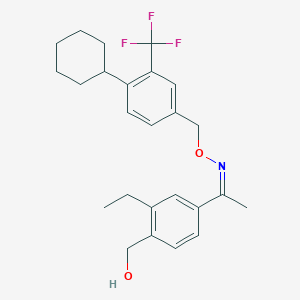
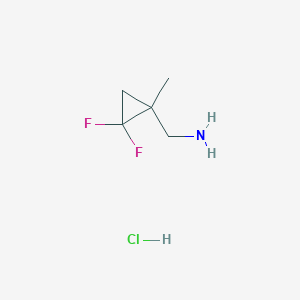

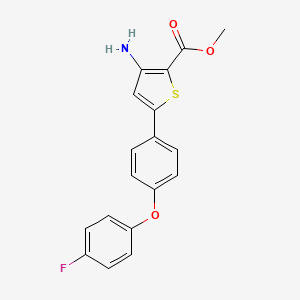


![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)
